molecular formula C13H15NO5 B14530347 Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate CAS No. 62641-50-3

Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate

Cat. No.: B14530347
CAS No.: 62641-50-3
M. Wt: 265.26 g/mol
InChI Key: MBWNTFQWDUYNEB-UHFFFAOYSA-N
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Description

Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate is an ester compound characterized by its unique structure, which includes an ethyl group, an acetyl group, and a phenyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. Common methods include:

Industrial Production Methods

Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: Converting the ester to an alcohol using reducing agents like lithium aluminum hydride.

    Aminolysis: Reacting with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Aminolysis: Amines under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Aminolysis: Amide.

Scientific Research Applications

Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[acetyl(phenyl)amino]oxy}-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62641-50-3

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

3-O-(N-acetylanilino) 1-O-ethyl propanedioate

InChI

InChI=1S/C13H15NO5/c1-3-18-12(16)9-13(17)19-14(10(2)15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3

InChI Key

MBWNTFQWDUYNEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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